Cas no 2549054-12-6 (N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine structure
2549054-12-6 structure
商品名:N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS番号:2549054-12-6
MF:C16H23N7
メガワット:313.400721788406
CID:5313938
PubChem ID:154582993

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • N,N,6-Trimethyl-2-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-4-pyrimidinamine
    • F6619-3726
    • N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
    • 2549054-12-6
    • AKOS040708621
    • インチ: 1S/C16H23N7/c1-12-11-14(21(3)4)20-16(19-12)23-9-7-22(8-10-23)15-13(2)17-5-6-18-15/h5-6,11H,7-10H2,1-4H3
    • InChIKey: XWYYNNUJHJGEIF-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C(C)=NC=CN=2)CCN(C2N=C(C)C=C(N(C)C)N=2)CC1

計算された属性

  • せいみつぶんしりょう: 313.20149376g/mol
  • どういたいしつりょう: 313.20149376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 61.3Ų

じっけんとくせい

  • 密度みつど: 1.203±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 525.4±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.57±0.10(Predicted)

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-3726-1mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
1mg
$81.0 2023-09-07
Life Chemicals
F6619-3726-15mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
15mg
$133.5 2023-09-07
Life Chemicals
F6619-3726-20mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
20mg
$148.5 2023-09-07
Life Chemicals
F6619-3726-4mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
4mg
$99.0 2023-09-07
Life Chemicals
F6619-3726-10mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
10mg
$118.5 2023-09-07
Life Chemicals
F6619-3726-100mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
100mg
$372.0 2023-09-07
Life Chemicals
F6619-3726-3mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
3mg
$94.5 2023-09-07
Life Chemicals
F6619-3726-25mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
25mg
$163.5 2023-09-07
Life Chemicals
F6619-3726-30mg
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
30mg
$178.5 2023-09-07
Life Chemicals
F6619-3726-20μmol
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
2549054-12-6
20μmol
$118.5 2023-09-07

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine 関連文献

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amineに関する追加情報

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine and Its Significance in Modern Chemical Biology

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, with the CAS number 2549054-12-6, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its pyrimidine and piperazine moieties, has garnered attention due to its potential therapeutic applications and its role as a key intermediate in the synthesis of biologically active molecules.

The compound's chemical framework is a testament to the ingenuity of medicinal chemists who meticulously design molecules to interact with biological targets. The presence of multiple nitrogen atoms in the structure suggests a high degree of versatility in terms of hydrogen bonding and coordination capabilities, which are crucial for binding to biological receptors. Specifically, the 3-methylpyrazin-2-yl substituent and the piperazin-1-yl group contribute to the compound's pharmacophoric features, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing small molecules that modulate neurotransmitter systems. The piperazine moiety is particularly relevant in this context, as it is commonly found in drugs that affect serotonin and dopamine pathways. This makes N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine a potential candidate for exploring treatments related to neurological disorders such as depression, anxiety, and cognitive impairments.

The pyrimidine ring is another critical component of this compound, known for its ability to interact with various biological targets. Pyrimidines are fundamental building blocks in nucleic acids and have been widely utilized in the development of antiviral and anticancer agents. The incorporation of a methyl group at the 6-position of the pyrimidine ring enhances lipophilicity, which can improve membrane permeability and thus oral bioavailability—a crucial factor in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of small molecules with high precision. Molecular docking studies using N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine have revealed promising interactions with several protein targets, including enzymes and receptors implicated in metabolic diseases. These findings underscore the compound's potential as a lead molecule for drug discovery efforts.

The synthesis of this compound involves multi-step organic reactions that showcase the expertise of synthetic chemists. The introduction of the 3-methylpyrazin-2-yl group requires careful control of reaction conditions to ensure regioselectivity. Similarly, the attachment of the piperazin-1-yl moiety necessitates precise functional group transformations. These synthetic challenges highlight the compound's complexity but also its synthetic elegance.

In parallel with structural investigations, pharmacological studies are being conducted to evaluate the biological activity of N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-am ine. Initial in vitro assays have shown interesting effects on certain enzyme activities, suggesting that it may modulate pathways relevant to inflammation and pain perception. These preliminary results warrant further exploration through more comprehensive pharmacological profiling.

The role of computational tools in drug discovery cannot be overstated. Machine learning models have been trained on large datasets containing known bioactive molecules to predict new candidates with desired properties. When these models were applied to analyze compounds like N,N,6-trimethyl -2-[4-(3-methylpyrazin -2 -yl)piperazin -1 -yl]pyrimidin -4-am ine, they identified potential pockets for optimization that could enhance its potency and selectivity.

The integration of experimental data with computational predictions has led to more efficient drug development pipelines. For instance, virtual screening techniques have been used to identify derivatives of this compound that might exhibit improved pharmacokinetic profiles or reduced side effects. Such integrative approaches are essential for translating laboratory discoveries into viable therapeutic agents.

The future prospects for this compound are bright, given its unique structural features and potential biological activities. Researchers are exploring various modifications to its core scaffold to enhance its therapeutic potential while maintaining its favorable properties. These efforts include exploring analogs with different substituents at key positions and evaluating their effects on biological targets.

The impact of such research extends beyond academic curiosity; it holds promise for addressing unmet medical needs by providing new molecular entities for drug development. As our understanding of biological systems continues to evolve, compounds like N,N,6-trimethyl -2-[4-(3-methyl pyrazin -2 -yl)piperazin -1 -yl]pyrimidin -4-am ine will play a pivotal role in shaping future therapies.

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